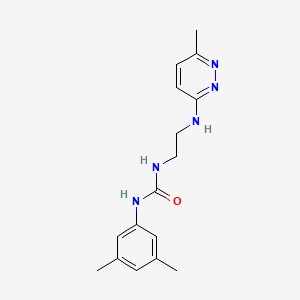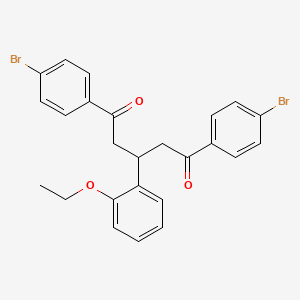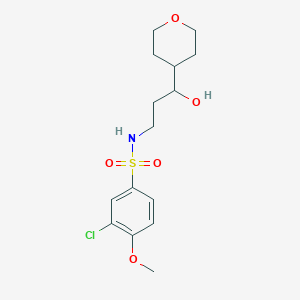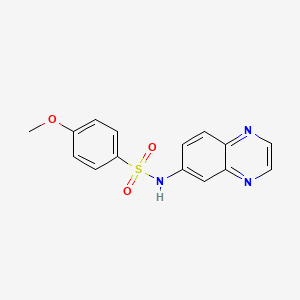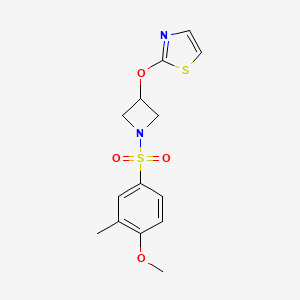
N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide, commonly known as TMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMO is a versatile compound that can be synthesized using different methods and has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
TMO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and polymer chemistry. In medicinal chemistry, TMO has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In material science, TMO has been used as a solvent and a stabilizer for metal nanoparticles. In polymer chemistry, TMO has been used as a monomer for the synthesis of polymeric materials with unique properties.
Mécanisme D'action
The mechanism of action of TMO is not fully understood. However, it is believed that TMO exerts its effects by modulating the activity of various enzymes and receptors in the body. TMO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. TMO has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and Physiological Effects
TMO has a wide range of biochemical and physiological effects. In vitro studies have shown that TMO can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TMO has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response. In vivo studies have shown that TMO can reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TMO is its versatility. TMO can be synthesized using different methods, and it has a wide range of applications in various fields. TMO is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of TMO is its potential toxicity. TMO has been shown to be toxic to certain cell lines at high concentrations, and its long-term effects on human health are not fully understood.
Orientations Futures
There are several future directions for the study of TMO. One area of research is the development of new drugs based on TMO. TMO has shown promising anti-inflammatory and analgesic effects, and further studies are needed to determine its potential as a new drug candidate. Another area of research is the synthesis of new polymeric materials based on TMO. TMO has unique properties that make it a potential candidate for the development of new materials with specific applications. Finally, further studies are needed to determine the long-term effects of TMO on human health and the environment.
Conclusion
TMO is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMO can be synthesized using different methods and has a wide range of biochemical and physiological effects. While further studies are needed to fully understand the mechanism of action and potential applications of TMO, it is clear that this compound has significant potential for the development of new drugs and materials.
Méthodes De Synthèse
TMO can be synthesized using different methods, including the reaction of 3-hydroxy-2-butanone with 2,2,5,5-tetramethyl-1-oxa-3-azacyclopentene in the presence of a base. Another method involves the reaction of 3-bromo-2-butanone with 2,2,5,5-tetramethyl-1-oxa-3-azacyclopentene in the presence of a base. Both methods yield TMO with high purity and yield.
Propriétés
IUPAC Name |
N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-9(13)12-8-7-10(2,3)14-11(8,4)5/h6,8H,1,7H2,2-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVUDKYCFPFXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2682359.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2682360.png)
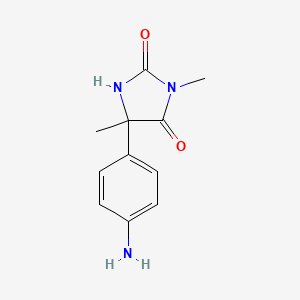
![1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682362.png)
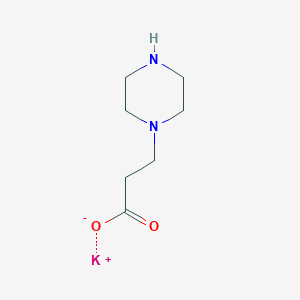
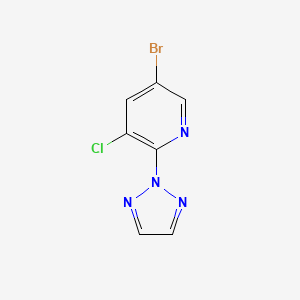
![4-[(3-Bromo-4-fluorophenyl)(cyano)amino]butanenitrile](/img/structure/B2682366.png)
